

# JZL195 vs. JZL184 In Vivo: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: JZL195

Cat. No.: B608286

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This guide provides a detailed comparison of the in vivo effects of **JZL195**, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), and JZL184, a selective MAGL inhibitor. The information is intended for researchers, scientists, and drug development professionals working in the field of endocannabinoid research.

## Biochemical Effects: Endocannabinoid Levels and Enzyme Inhibition

**JZL195** and JZL184 differentially impact the endocannabinoid system by targeting the primary enzymes responsible for the degradation of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). **JZL195**, by inhibiting both FAAH and MAGL, leads to a significant elevation of both AEA and 2-AG in the brain.<sup>[1]</sup> In contrast, JZL184 selectively inhibits MAGL, resulting in a primary increase in 2-AG levels.<sup>[2][3]</sup>

The dual inhibition by **JZL195** also affects other serine hydrolases, notably ABHD6, which is also involved in 2-AG hydrolysis.<sup>[1]</sup> While JZL184 is highly selective for MAGL, its potency can vary between species, exhibiting lower activity against rat MAGL compared to mouse MAGL.<sup>[2][4]</sup>

Table 1: Effects of **JZL195** and JZL184 on Brain Endocannabinoid Levels in Mice

Compound	Dose (mg/kg, i.p.)	Brain AEA Levels (Fold Increase vs. Vehicle)	Brain 2-AG Levels (Fold Increase vs. Vehicle)	Reference
JZL195	20	~10	~10	[1]
JZL184	40	No significant change	~8-10	[1]
PF-3845 (Selective FAAH inhibitor)	10	~10	No significant change	[1]

Table 2: Effects of **JZL195** and JZL184 on Brain Endocannabinoid Levels in Rats

Compound	Dose (mg/kg, i.p.)	Brain Region	2-AG Levels (Fold Increase vs. Vehicle)	AEA Levels (Fold Increase vs. Vehicle)	Reference
JZL195	15	Nucleus Accumbens, Caudate-Putamen, Hippocampus, Prefrontal Cortex	~4-6	~2-3	[3]
JZL184	30	Nucleus Accumbens, Caudate-Putamen, Prefrontal Cortex	~2	No significant change	[3]

## In Vivo Pharmacological Effects

The distinct biochemical profiles of **JZL195** and JZL184 translate to different pharmacological effects in vivo. Dual elevation of AEA and 2-AG by **JZL195** results in a broader spectrum of cannabinoid-like effects, including analgesia, hypomotility, and catalepsy, resembling the effects of direct CB1 receptor agonists.<sup>[1][5]</sup> In contrast, the selective increase in 2-AG by JZL184 produces a more limited set of behavioral responses.<sup>[1]</sup>

Studies have shown that for certain behaviors, such as antinociception, the dual inhibition by **JZL195** produces a greater effect than either selective FAAH or MAGL inhibition alone, suggesting synergistic or additive effects of AEA and 2-AG.<sup>[1][6]</sup> However, side effects like motor impairment are more pronounced with **JZL195** compared to selective inhibitors.<sup>[6][7]</sup>

Table 3: Comparison of Behavioral Effects in Rodents

Behavioral Test	JZL195	JZL184	Key Findings	Reference
Tetrad Test				
Antinociception (Tail immersion)	Greater effect than JZL184	Produces antinociception	Dual inhibition produces a more pronounced antinociceptive effect.	[1]
Catalepsy (Bar test)	Induces marked catalepsy	No significant effect	Dual FAAH/MAGL inhibition is required for catalepsy.	[1]
Hypomotility	Induces hypomotility	Induces hypomotility	Both compounds reduce motor activity.	[1][3]
Neuropathic Pain (CCI model)				
Anti-allodynia	Greater efficacy than JZL184	Produces anti-allodynia	JZL195 has a greater therapeutic window for neuropathic pain.	[6]
Motor Incoordination (Rotarod)	Induces motor impairment	Induces motor impairment	Side effects are dose-dependent for both compounds.	[6]
Anxiety (Elevated Plus Maze)	Not explicitly compared	Anxiolytic-like effects	JZL184 shows anxiolytic effects under high environmental aversiveness.	[8]

## Experimental Protocols

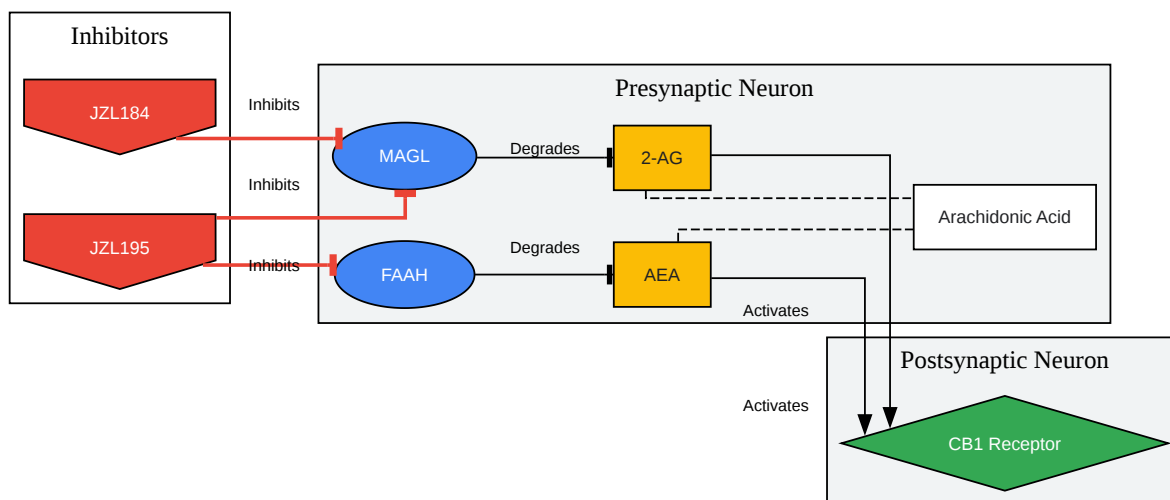
### In Vivo Drug Administration

- **Vehicle:** A common vehicle for **JZL195** and JZL184 is a mixture of ethanol, Tween-80, and saline (e.g., in a 3:1:16 ratio).[\[9\]](#)
- **Administration Route:** Intraperitoneal (i.p.) injection is a frequently used route for systemic administration in rodents.[\[1\]](#)[\[3\]](#)
- **Dosage:** Doses for **JZL195** have ranged from 1 to 100 mg/kg, and for JZL184 from 1 to 40 mg/kg, depending on the animal model and the specific effects being investigated.[\[1\]](#)[\[3\]](#)[\[9\]](#)
- **Time Course:** Behavioral and biochemical effects are typically assessed at various time points post-injection, often ranging from 1 to 4 hours.[\[1\]](#)[\[3\]](#)

### Measurement of Brain Endocannabinoid Levels

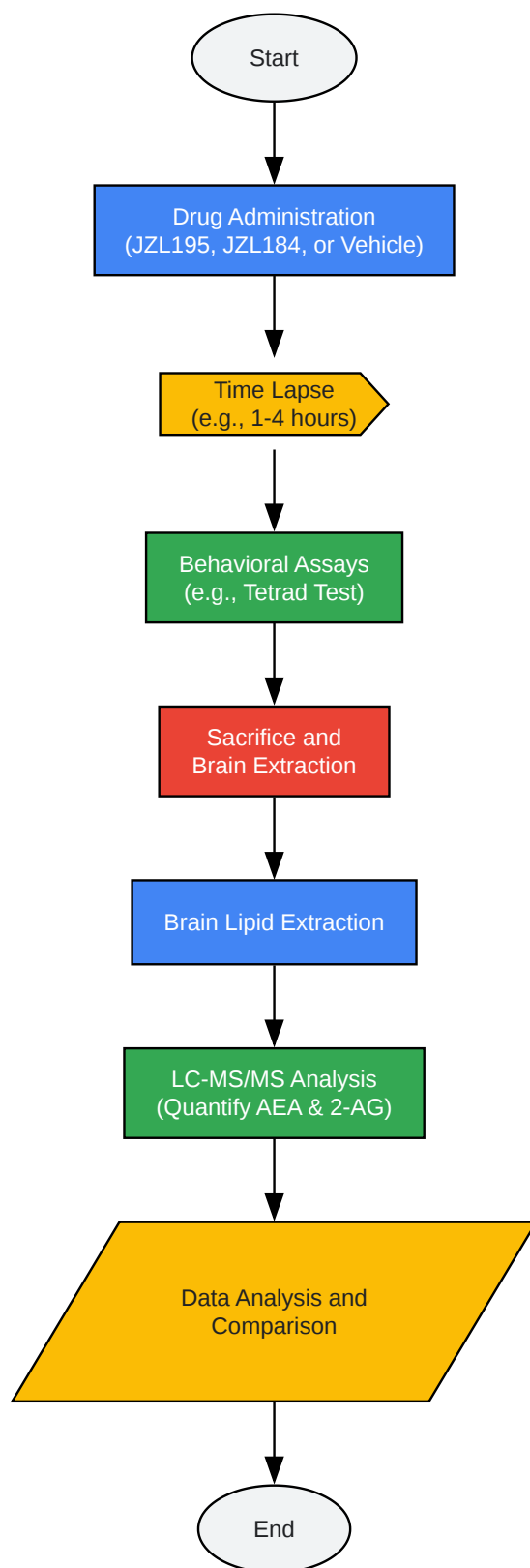
- **Tissue Collection:** Following drug administration, animals are sacrificed, and brains are rapidly excised and frozen to prevent enzymatic degradation of endocannabinoids.[\[1\]](#)
- **Lipid Extraction:** Brain tissue is homogenized in a solvent system, typically containing an organic solvent like toluene, to extract the lipids, including AEA and 2-AG.[\[10\]](#) Deuterated internal standards are added to correct for extraction efficiency.
- **Quantification:** The extracted lipids are analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the levels of AEA and 2-AG.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Visualizations



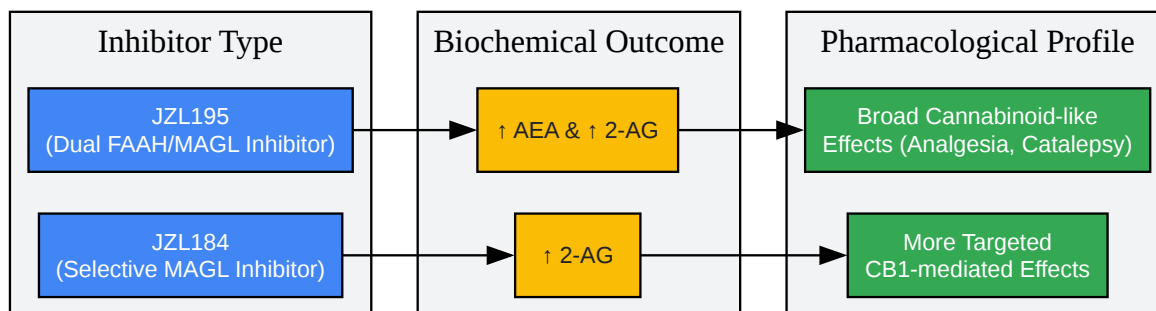
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Caption: Endocannabinoid signaling pathway and points of inhibition.



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Caption: General experimental workflow for in vivo comparison.



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Caption: Logical relationship between inhibitor, outcome, and profile.

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